molecular formula C9H18O B2673316 3-(2,2-Dimethylpropyl)cyclobutan-1-ol CAS No. 2357257-89-5

3-(2,2-Dimethylpropyl)cyclobutan-1-ol

Cat. No. B2673316
CAS RN: 2357257-89-5
M. Wt: 142.242
InChI Key: XWLJMOLVICIJPV-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropyl)cyclobutan-1-ol is a chemical compound with the CAS Number: 2357257-89-5. It has a molecular weight of 142.24 and its IUPAC name is 3-neopentylcyclobutan-1-ol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-(2,2-Dimethylpropyl)cyclobutan-1-ol is 1S/C9H18O/c1-9(2,3)6-7-4-8(10)5-7/h7-8,10H,4-6H2,1-3H3 . This indicates that the molecule consists of a cyclobutan-1-ol group with a 2,2-dimethylpropyl group attached to it .


Physical And Chemical Properties Analysis

3-(2,2-Dimethylpropyl)cyclobutan-1-ol is a liquid at room temperature .

Scientific Research Applications

Novel GLP-1 Receptor Agonists

Research into cyclobutane derivatives, including compounds structurally related to 3-(2,2-Dimethylpropyl)cyclobutan-1-ol, has led to the identification of novel nonpeptidic small molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor. These compounds were discovered through receptor binding and reporter gene assays, indicating potential applications in diabetes treatment due to their ability to enhance insulin secretion in response to elevated blood glucose levels (Liu et al., 2012).

Organoelectronics and Small Molecule Activation

The study of 1,3-diphosphacyclobutane-2,4-diyl derivatives and similar cyclobutane derivatives has revealed their structural uniqueness and potential for application in organoelectronics, as well as their ability to activate small molecules. These insights into the structural aspects and functionality of cyclobutane-related compounds underline their significance in developing new materials and catalysts (Ito, 2018).

Photodimerization and Polymerization

Cyclobutane derivatives, including those structurally related to 3-(2,2-Dimethylpropyl)cyclobutan-1-ol, have been investigated for their photodimerization and photopolymerization properties in solid states. These reactions are of significant interest in synthetic organic chemistry for producing cyclobutane-containing molecules, which are challenging to obtain through other methods. Such studies offer insights into utilizing cyclobutane derivatives for creating new materials and understanding their behavior in different conditions (Sonoda, 2010).

Safety and Hazards

The safety information available indicates that 3-(2,2-Dimethylpropyl)cyclobutan-1-ol has a GHS07 pictogram and a signal word of "Warning" . It’s recommended to refer to the MSDS for complete safety information .

properties

IUPAC Name

3-(2,2-dimethylpropyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-9(2,3)6-7-4-8(10)5-7/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLJMOLVICIJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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